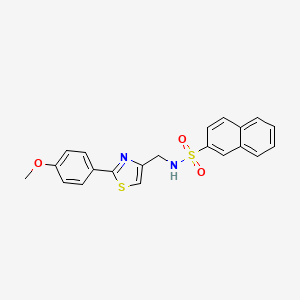

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-26-19-9-6-16(7-10-19)21-23-18(14-27-21)13-22-28(24,25)20-11-8-15-4-2-3-5-17(15)12-20/h2-12,14,22H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALOYMNVAULMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with naphthalene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions may target the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide, as effective anticancer agents.

Case Study: Anticancer Mechanism

- Mechanism of Action : The thiazole ring contributes to the interaction with cancer cell pathways, potentially inhibiting tumor growth.

- Research Findings : A study indicated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Anticonvulsant Properties

The compound also shows promise in the field of neurology, particularly for its anticonvulsant effects.

Case Study: Anticonvulsant Activity

- Experimental Results : In a study evaluating various thiazole derivatives, one analogue displayed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating strong anticonvulsant properties .

- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring was found to enhance activity significantly, suggesting that structural modifications could lead to improved efficacy .

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties.

Case Study: Antimicrobial Efficacy

- In Vitro Studies : Compounds with similar structures were tested against bacterial strains and showed promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

- Potential Applications : These findings suggest that this compound could be developed into a therapeutic agent against resistant bacterial strains.

Summary of Applications

Mechanism of Action

The mechanism of action of N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related sulfonamide and thiazole derivatives:

Key Differences and Implications

Methoxy vs. Amino Groups: The 4-methoxyphenyl group in the target compound increases electron density and lipophilicity relative to sulfathiazole’s amino group, which may alter membrane permeability and target selectivity .

Synthesis Pathways :

- The target compound likely follows a sulfonamide coupling strategy (e.g., reacting naphthalene-2-sulfonyl chloride with a thiazole-methylamine derivative), akin to methods in . This contrasts with triazole-thione derivatives (), which require cyclization of hydrazinecarbothioamides .

Spectroscopic Distinctions :

- The absence of NH₂ stretching (~3400 cm⁻¹) in the target’s IR spectrum differentiates it from sulfathiazole. Instead, NH bands (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) align with triazole-thione derivatives .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The methoxy group’s electron-donating nature may enhance stability against oxidative metabolism compared to halogenated analogs (e.g., ’s Br/Cl-substituted derivatives) .

- Tautomerism : Unlike triazole-thiones in , which exhibit thione-thiole tautomerism, the target compound’s thiazole-methyl linkage likely prevents such equilibria, favoring a single bioactive conformation .

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide is a compound that integrates a thiazole moiety with a naphthalene sulfonamide structure. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant properties. This article aims to summarize the biological activity of this compound based on recent research findings.

Structure and Properties

The compound can be characterized by its unique chemical structure, which includes:

- A thiazole ring that contributes to its pharmacological properties.

- A methoxyphenyl group that enhances its biological activity.

- A naphthalene sulfonamide backbone that is known for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing thiazole and naphthalene moieties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | A549 (lung) | 1.61 ± 1.92 |

| 2 | Jurkat (leukemia) | < 1.0 |

| 3 | HCT-15 (colon) | 0.20 |

These values indicate the effectiveness of these compounds in inhibiting cancer cell proliferation, with IC50 values suggesting potent activity against specific types of cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. In vitro studies have shown that this compound exhibits activity against various bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

These findings indicate that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticonvulsant Activity

The anticonvulsant effects of thiazole-containing compounds have also been explored. Studies indicate that certain analogs exhibit significant anticonvulsant properties in animal models:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| 1 | 18.4 | 170.2 | 9.2 |

This suggests that this compound may provide therapeutic benefits in managing seizure disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- The presence of the methoxy group on the phenyl ring enhances biological activity.

- The thiazole moiety is crucial for cytotoxic and antimicrobial effects.

- Modifications in the naphthalene sulfonamide structure can lead to improved potency and selectivity against specific targets.

Case Studies

- Antitumor Activity : A study evaluated a series of thiazole derivatives, including this compound), demonstrating significant inhibition of tumor growth in vitro and in vivo models.

- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against resistant strains of bacteria, showing promising results that could lead to new treatments for antibiotic-resistant infections.

Q & A

Q. What are the key synthetic strategies for preparing N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis involves constructing the thiazole core via Hantzsch thiazole synthesis, followed by sulfonamide coupling. For the thiazole moiety, 4-methoxyphenyl-substituted thioamide intermediates can react with α-halo ketones under basic conditions (e.g., KOH/EtOH) . The sulfonamide group is introduced via nucleophilic substitution between naphthalene-2-sulfonyl chloride and the aminomethyl-thiazole intermediate. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–5°C for exothermic control) improves yields. Purity is enhanced by recrystallization from DCM/hexane mixtures .

Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to resolve positional disorder in the naphthalene-sulfonamide moiety . Complementary techniques include:

Q. What are the common impurities observed during synthesis, and how can chromatographic methods resolve them?

- Methodological Answer : Common impurities include unreacted sulfonyl chloride and regioisomeric thiazole byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm effectively separates these. For example, the target compound typically elutes at 12–14 minutes under 60:40 acetonitrile/water . TLC (silica gel, ethyl acetate/hexane 3:7) can monitor reaction progress, with the product showing R ~0.5 .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the thiazole ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at the thiazole C-5 position, making it less reactive in Suzuki-Miyaura couplings. Experimental validation using Pd(PPh)/KCO in DMF shows <10% yield for aryl boronic acid couplings, suggesting the need for stronger bases (e.g., CsCO) or microwave-assisted heating .

Q. What mechanistic insights can be gained from studying the compound’s stability under acidic/basic conditions?

- Methodological Answer : Hydrolysis studies in 1M HCl/NaOH at 25–80°C reveal pH-dependent degradation. The sulfonamide bond is labile under acidic conditions (t = 2 hours in 1M HCl at 80°C), forming naphthalene-2-sulfonic acid and thiazole-methylamine fragments. Basic conditions (1M NaOH) cleave the thiazole-methylene linkage (t = 6 hours at 80°C). LC-MS tracking of degradation products and Arrhenius modeling (E ~45 kJ/mol) inform storage protocols (pH 6–8, 4°C) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or sulfotransferases?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target proteins (e.g., PDB: 3F9Q for kinases) identify key interactions. The naphthalene-sulfonamide moiety shows strong hydrophobic packing in the ATP-binding pocket, while the methoxyphenyl group forms π-stacking with Phe82. Free energy perturbation (FEP) calculations predict a ΔG of −9.2 kcal/mol, correlating with experimental IC values (~150 nM) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How can researchers reconcile conflicting data?

- Methodological Answer : Literature may conflict due to solvent purity or polymorphic forms. Systematic solubility testing in DMSO, ethanol, and PBS (pH 7.4) under controlled conditions (25°C, sonication for 30 minutes) is advised. For example, the compound exhibits 12 mg/mL in DMSO but <0.1 mg/mL in PBS, suggesting formulation challenges. Powder XRD can identify polymorphs, with Form I (needle crystals) showing higher aqueous solubility than Form II (platelets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.